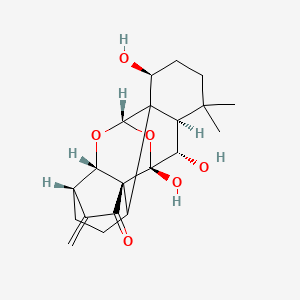
Tamra-peg4-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-TAMRA is a compound that combines a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a tetramethylrhodamine (TAMRA) dye. This compound is widely used in click chemistry, particularly for labeling and detecting azide-modified biomolecules. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction, making it suitable for applications where copper is undesirable .
Wirkmechanismus
The mechanism of action of DBCO-PEG4-TAMRA involves the SPAAC reaction, where the DBCO group reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling and detection of biomolecules. The TAMRA dye provides fluorescence, enabling visualization and tracking of the labeled molecules .
Biochemische Analyse
Biochemical Properties
Tamra-peg4-dbco plays a significant role in biochemical reactions, particularly in the strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO group in this compound can interact with molecules containing azide groups, facilitating the formation of stable triazole linkages .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in Click Chemistry. By enabling efficient SPAAC reactions, this compound can influence cell function by facilitating the labeling and tracking of various biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its DBCO group. This group can undergo SPAAC with azide-containing molecules, resulting in the formation of stable triazole linkages . This mechanism allows for the efficient labeling of biomolecules, which can be crucial in various research applications .
Metabolic Pathways
This compound is primarily involved in SPAAC reactions as part of Click Chemistry . It does not directly interact with enzymes or cofactors in metabolic pathways. It can be used to label and track metabolites, providing valuable insights into metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound would be determined by the specific biomolecules it is used to label. It does not contain any inherent targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-TAMRA involves several steps:
Synthesis of DBCO: Dibenzocyclooctyne is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG spacer is introduced to enhance solubility and biocompatibility. This step involves attaching PEG to the DBCO group.
Conjugation with TAMRA: The final step involves conjugating the PEGylated DBCO with the TAMRA dye. .
Industrial Production Methods
Industrial production of DBCO-PEG4-TAMRA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-TAMRA primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the DBCO group reacting with azide-functionalized molecules to form a stable triazole linkage .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules.
Conditions: The reaction is typically carried out at room temperature without the need for a copper catalyst, making it suitable for sensitive biological applications
Major Products
The major product of the SPAAC reaction is a stable triazole linkage between the DBCO-PEG4-TAMRA and the azide-functionalized molecule .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-TAMRA has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and detecting biomolecules, such as proteins and nucleic acids, in various assays and imaging techniques
Medicine: Utilized in drug delivery systems and diagnostic imaging to track the distribution and localization of therapeutic agents
Industry: Applied in the development of biosensors and other analytical tools for detecting specific biomolecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Fluor 545: Similar to DBCO-PEG4-TAMRA but uses a different fluorophore.
DBCO-Cy5: Another DBCO-based compound with a different fluorescent dye.
DBCO-PEG4-biotin: Uses biotin instead of a fluorescent dye for applications requiring biotin-streptavidin interactions.
Uniqueness
DBCO-PEG4-TAMRA is unique due to its combination of the DBCO group, PEG spacer, and TAMRA dye. This combination provides high reactivity, biocompatibility, and strong fluorescence, making it highly suitable for various biological and chemical applications .
Eigenschaften
IUPAC Name |
5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTXEJLXHBCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

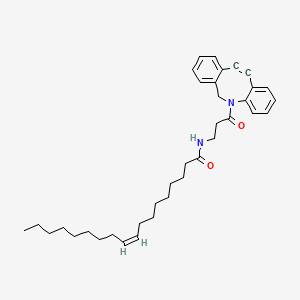
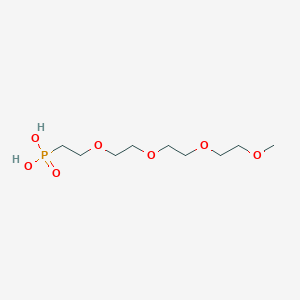
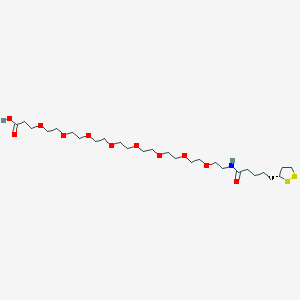
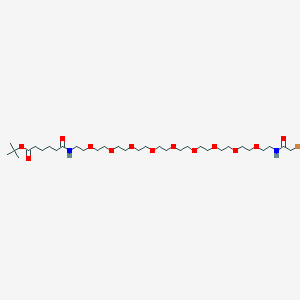
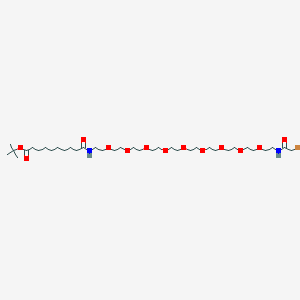


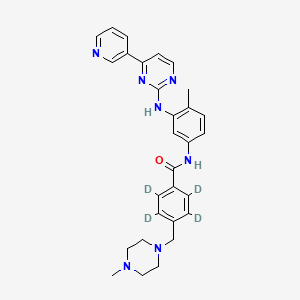
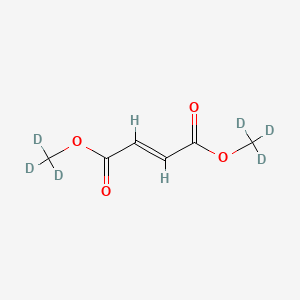
![2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B8106688.png)
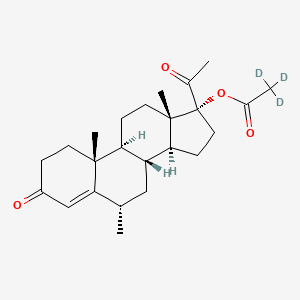
![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-15-ol](/img/structure/B8106705.png)
